molecular formula C12H14ClHgNO2 B12545534 Chloro{3-[2-nitroso-4-(propan-2-yl)phenyl]-3-oxopropyl}mercury CAS No. 144642-72-8

Chloro{3-[2-nitroso-4-(propan-2-yl)phenyl]-3-oxopropyl}mercury

Cat. No.: B12545534
CAS No.: 144642-72-8
M. Wt: 440.29 g/mol
InChI Key: OGPQSHAJOGPQIP-UHFFFAOYSA-M
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Description

Chloro{3-[2-nitroso-4-(propan-2-yl)phenyl]-3-oxopropyl}mercury is a chemical compound that belongs to the class of organomercury compounds. These compounds are characterized by the presence of a mercury atom bonded to a carbon atom. The specific structure of this compound includes a chloro group, a nitroso group, and a propan-2-yl group attached to a phenyl ring, which is further connected to a mercury atom through an oxopropyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro{3-[2-nitroso-4-(propan-2-yl)phenyl]-3-oxopropyl}mercury typically involves the reaction of a phenyl derivative with a mercury-containing reagent. One common method involves the use of mercuric chloride (HgCl2) as the mercury source. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Chloro{3-[2-nitroso-4-(propan-2-yl)phenyl]-3-oxopropyl}mercury can undergo various types of chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under appropriate conditions.

    Reduction: The nitroso group can be reduced to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) are often employed.

Major Products

    Oxidation: The major product is the corresponding nitro compound.

    Reduction: The major product is the corresponding amine compound.

    Substitution: The major products are the corresponding substituted derivatives.

Scientific Research Applications

Chloro{3-[2-nitroso-4-(propan-2-yl)phenyl]-3-oxopropyl}mercury has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections and cancer.

    Industry: It is used in the production of certain polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of Chloro{3-[2-nitroso-4-(propan-2-yl)phenyl]-3-oxopropyl}mercury involves its interaction with biological molecules. The mercury atom can form strong bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and lead to cell death, which is the basis for its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Methylmercury: Another organomercury compound with significant biological activity.

    Ethylmercury: Similar in structure but with an ethyl group instead of a propan-2-yl group.

    Phenylmercury: Contains a phenyl group directly bonded to the mercury atom.

Uniqueness

Chloro{3-[2-nitroso-4-(propan-2-yl)phenyl]-3-oxopropyl}mercury is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitroso group, in particular, allows for unique interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

144642-72-8

Molecular Formula

C12H14ClHgNO2

Molecular Weight

440.29 g/mol

IUPAC Name

chloro-[3-(2-nitroso-4-propan-2-ylphenyl)-3-oxopropyl]mercury

InChI

InChI=1S/C12H14NO2.ClH.Hg/c1-4-12(14)10-6-5-9(8(2)3)7-11(10)13-15;;/h5-8H,1,4H2,2-3H3;1H;/q;;+1/p-1

InChI Key

OGPQSHAJOGPQIP-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C(=O)CC[Hg]Cl)N=O

Origin of Product

United States

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